N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide belongs to a class of heterocyclic compounds that have shown significant pharmaceutical importance due to their diverse biological activities. These compounds often feature in the synthesis of drugs and materials due to their unique chemical structures and properties.
Synthesis Analysis
The synthesis of related triazolopyridazine derivatives involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, the synthesis and antiproliferative activity of certain [1,2,4]triazolo[4,3-b]-pyridazin derivatives have been explored through the replacement of specific moieties with a triazolopyridazine unit, resulting in compounds that inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Molecular Structure Analysis
The molecular structure analysis of similar compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, reveals complex crystalline structures with extensive hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Hwang et al., 2006).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidative coupling, to yield a wide range of derivatives with different substituents. These reactions are crucial for modifying the biological activity and solubility of the compounds. For example, the synthetic route to triazolopyridazine derivatives involves the use of acidic ionic liquids, highlighting the importance of reaction conditions in obtaining high yields and desired products (Pouramiri & Kermani, 2016).
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to versatile biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, potentially altering their function and leading to various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar triazole compounds , it’s likely that multiple pathways could be affected. These could include pathways related to inflammation, cancer progression, microbial growth, and more .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and potential interactions within the body .
Result of Action
Given the range of biological activities associated with similar triazole compounds , the effects could potentially include reduced inflammation, inhibited cancer cell growth, decreased microbial activity, and more .
properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-23-15-9-8-13-18-19-14(21(13)20-15)10-11-17-16(22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKCZJPPRLLLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.